molecular formula C8H16 B11994691 Cyclopentane, 1-ethyl-3-methyl- CAS No. 61593-45-1

Cyclopentane, 1-ethyl-3-methyl-

Cat. No.: B11994691
CAS No.: 61593-45-1
M. Wt: 112.21 g/mol
InChI Key: PQXAPVOKLYINEI-UHFFFAOYSA-N
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Description

Cyclopentane, 1-ethyl-3-methyl- is an organic compound with the molecular formula C₈H₁₆. It is a derivative of cyclopentane, where one hydrogen atom is replaced by an ethyl group and another by a methyl group. This compound is a colorless liquid with a weak aromatic odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane, 1-ethyl-3-methyl- can be synthesized through acid-catalyzed alkylation reactions. One common method involves the reaction of 3-methyl-cyclopentanol with acetic acid in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, cyclopentane, 1-ethyl-3-methyl- is produced using similar alkylation reactions but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1-ethyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products Formed

    Oxidation: Formation of 1-ethyl-3-methylcyclopentanol, 1-ethyl-3-methylcyclopentanone, or 1-ethyl-3-methylcyclopentanoic acid.

    Reduction: Formation of 1-ethyl-3-methylcyclopentane.

    Substitution: Formation of halogenated derivatives such as 1-ethyl-3-methylcyclopentyl chloride or bromide.

Scientific Research Applications

Cyclopentane, 1-ethyl-3-methyl- has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of biological pathways and mechanisms involving cycloalkane derivatives.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cyclopentane, 1-ethyl-3-methyl- involves its interaction with molecular targets and pathways in chemical reactions. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In substitution reactions, the compound’s hydrogen atoms are replaced by other functional groups through nucleophilic or electrophilic attack.

Comparison with Similar Compounds

Cyclopentane, 1-ethyl-3-methyl- can be compared with other similar compounds such as:

  • Cyclopentane, 1-ethyl-3-methyl-, trans-
  • Cyclopentane, 1-ethyl-3-methyl-, cis-
  • 1-methyl-3-(cis)-ethyl-cyclopentane
  • trans-1,3-ethylmethylcyclopentane
  • cis-1,3-ethylmethylcyclopentane

These compounds share similar structural features but differ in the spatial arrangement of their substituents, leading to variations in their chemical properties and reactivity .

Cyclopentane, 1-ethyl-3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

CAS No.

61593-45-1

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

1-ethyl-3-methylcyclopentane

InChI

InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3

InChI Key

PQXAPVOKLYINEI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)C

Origin of Product

United States

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